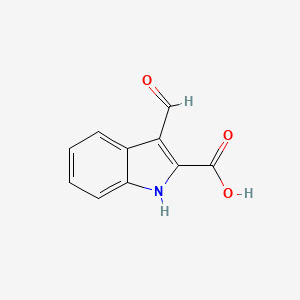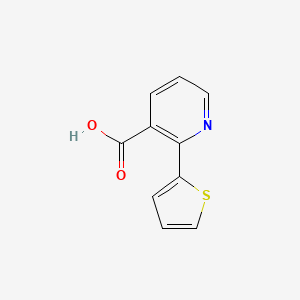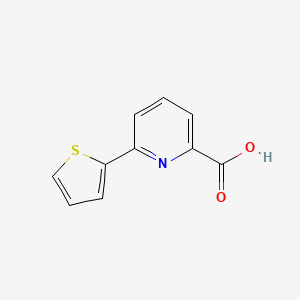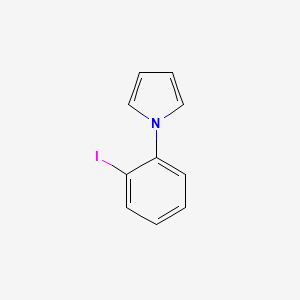
3-Formyl-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
3-Formyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. It is characterized by the presence of a formyl group at the third position and a carboxylic acid group at the second position on the indole ring system. This structure is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of 3-substituted indoles, including 3-formyl-1H-indole-2-carboxylic acid, can be achieved through a carboxylic acid catalyzed three-component aza-Friedel-Crafts reaction. This reaction involves the use of aldehydes, primary amines, and indoles in water, providing a novel and efficient method for the synthesis of these compounds . Additionally, the transformation of sulfomethyl groups to formyl functions in related indole derivatives has been demonstrated, which could be adapted for the synthesis of 3-formyl-1H-indole-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of indole carboxylic acids, such as 3-formyl-1H-indole-2-carboxylic acid, is characterized by the presence of a carboxyl group. The electronic structure of the carboxyl group has been investigated, revealing resonance between the two oxygen atoms, which contributes to the molecule's stability . The crystal structure of a related compound, indole-3-carboxylic acid, shows hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . These structural features are likely to be similar in 3-formyl-1H-indole-2-carboxylic acid.
Chemical Reactions Analysis
Indole carboxylic acids can participate in various chemical reactions due to the reactive sites present on the molecule. The formyl group can undergo further transformations, such as reductive amination or condensation reactions, to yield a wide range of derivatives. The carboxylic acid group also offers a site for reactions such as esterification or amide formation, expanding the chemical versatility of the compound .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-formyl-1H-indole-2-carboxylic acid are not detailed in the provided papers, the properties of similar indole derivatives can be inferred. These compounds typically exhibit solid-state properties with defined melting points and solubilities influenced by the presence of functional groups. The carboxylic acid group, in particular, can engage in hydrogen bonding, affecting the compound's solubility in water and organic solvents . The formyl group may also influence the compound's reactivity and stability under various conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
- Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community . The specific methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties .
HIV-1 Integrase Strand Transfer Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: Indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase . This is significant as integrase plays an important role in the life cycle of HIV-1, and integrase strand transfer inhibitors (INSTIs) can effectively impair the viral replication .
- Methods of Application: The indole nucleus of the compound was observed to chelate with two Mg 2+ ions within the active site of integrase . A series of indole-2-carboxylic acid derivatives were designed and synthesized .
- Results or Outcomes: Compound 17a was proved to markedly inhibit the effect of integrase, with IC 50 value of 3.11 μM .
Preparation of Indolyl Alkenes
- Scientific Field: Organic Chemistry
- Application Summary: 3-Formyl-1H-indole-2-carboxylic acid is used as a reactant for the preparation of indolyl alkenes .
- Results or Outcomes: The indolyl alkenes prepared from this process are used as antibacterial agents .
Preparation of Indolecarboxamide Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 3-Formyl-1H-indole-2-carboxylic acid is used as a reactant for the preparation of indolecarboxamide derivatives .
- Results or Outcomes: The indolecarboxamide derivatives prepared from this process are used as antitumor agents .
Synthesis of Indoleamine 2,3-dioxygenase (IDO) Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism . IDO has been implicated in several immunoregulatory functions, and its inhibitors have potential therapeutic applications in cancer and other diseases characterized by pathological immune suppression .
- Results or Outcomes: The IDO inhibitors prepared from this process have potential therapeutic applications in cancer and other diseases characterized by pathological immune suppression .
Preparation of Antiproliferative Agents Against Human Leukemia K562 Cells
- Scientific Field: Medicinal Chemistry
- Application Summary: 3-Formyl-1H-indole-2-carboxylic acid is used as a reactant for the preparation of antiproliferative agents against human leukemia K562 cells .
- Results or Outcomes: The antiproliferative agents prepared from this process are used against human leukemia K562 cells .
Synthesis of Indoleamine 2,3-dioxygenase (IDO) Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism . IDO has been implicated in several immunoregulatory functions, and its inhibitors have potential therapeutic applications in cancer and other diseases characterized by pathological immune suppression .
- Results or Outcomes: The IDO inhibitors prepared from this process have potential therapeutic applications in cancer and other diseases characterized by pathological immune suppression .
Preparation of Antiproliferative Agents Against Human Leukemia K562 Cells
- Scientific Field: Medicinal Chemistry
- Application Summary: 3-Formyl-1H-indole-2-carboxylic acid is used as a reactant for the preparation of antiproliferative agents against human leukemia K562 cells .
- Results or Outcomes: The antiproliferative agents prepared from this process are used against human leukemia K562 cells .
Safety And Hazards
Zukünftige Richtungen
Indole derivatives, including “3-Formyl-1H-indole-2-carboxylic acid”, have attracted increasing attention in recent years due to their potential therapeutic applications . They are being investigated for their potential in the treatment of various disorders in the human body . Future research will likely focus on further understanding their druggability and application in intestinal and liver diseases .
Eigenschaften
IUPAC Name |
3-formyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-7-6-3-1-2-4-8(6)11-9(7)10(13)14/h1-5,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFDLSPESODVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288945 | |
| Record name | 3-Formyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-1H-indole-2-carboxylic acid | |
CAS RN |
28737-34-0 | |
| Record name | 3-Formyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28737-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)

